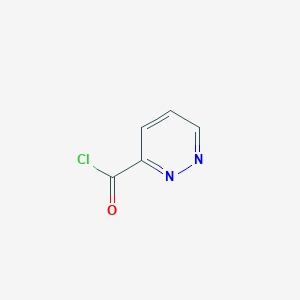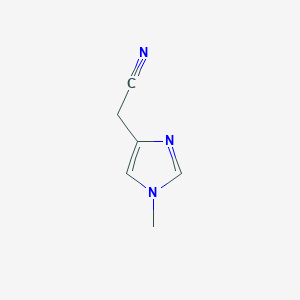
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound. It is used as an intermediate in the production of pesticides and dyes .
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is C7H3Cl2F3O2S. It has an average mass of 279.064 Da and a monoisotopic mass of 277.918274 Da .Physical And Chemical Properties Analysis
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a liquid at room temperature. It has a refractive index of 1.485 (lit.), a boiling point of 88-90 °C/6 mmHg (lit.), and a density of 1.526 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Friedel-Crafts Sulfonylation
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been utilized as a reaction media and Lewis acid catalyst for sulfonylation reactions, leading to high yields under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Drug Intermediates
The compound plays a significant role in synthesizing important drug intermediates. For example, 3,5-bis(trifluoromethyl)benzoyl chloride, a vital drug intermediate, was synthesized through a process involving bromination, carboxylation, and chlorination (Zhou, 2006).
Reactivity in Chemical Synthesis
It is used in the synthesis of various chemical compounds. For instance, 2,6-diamino-4-methyl-3-pyridinecarbonitrile reacts with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative (Katritzky, Rachwał, Smith, & Steel, 1995).
Sulfonylation Reactions
The compound is involved in sulfonylation reactions, such as the palladium-catalyzed sulfonylation of 2-aryloxypyridines (Xu, Liu, Li, & Sun, 2015).
Synthesis of Sulfonyl Halides
It's utilized in the synthesis of sulfonyl halides. For example, sodium hypochlorite pentahydrate crystals were used for synthesizing sulfonyl chlorides, with the process enhanced under certain conditions (Kirihara et al., 2022).
Study of Chemical Bond Strength
This compound is also significant in studying chemical bond strength, like the sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides (Chatgilialoglu, Griller, Kanabus‐kaminska, & Lossing, 1994).
Trifluoromethylation Reactions
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is involved in trifluoromethylation reactions. For example, it's used in the synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl chloride, a key building block of penoxsulam (Huang et al., 2019).
Infrared Spectroscopy in Polymer Chemistry
The compound is used in infrared spectroscopy studies to determine the function group uniformity of polystyrol sulfonyl chloride resins (Lin, Wei, Liu, & Zhou, 2009).
Reagent in Organic Synthesis
It serves as a reagent in various organic synthesis reactions, such as the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide (Zhu & Desmarteau, 1993).
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. It should be used only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The role of this compound in the reaction could be as a reagent or catalyst, facilitating the formation of carbon-carbon bonds.
Mode of Action
In the context of the suzuki–miyaura coupling reaction, this compound might interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
Given its use in the suzuki–miyaura coupling reaction , it can be inferred that this compound plays a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds being synthesized.
Result of Action
As a reagent in the suzuki–miyaura coupling reaction , its primary effect would be the facilitation of carbon-carbon bond formation, leading to the synthesis of complex organic compounds.
Propriétés
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZPYQQXLBLSLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591702 |
Source


|
| Record name | 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214346-10-7 |
Source


|
| Record name | 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)



